molecular formula C24H24N4O4 B10994062 N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide

Cat. No.: B10994062
M. Wt: 432.5 g/mol
InChI Key: JPLCDKZCKIVJRK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and an acetamide group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Groups: This step involves the alkylation of the quinazolinone core using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Acetamide Group: The final step involves the acylation of the aniline derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline.

    Substitution: The acetamide group can be substituted with other acyl groups using acylation reactions with different acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetyl chloride in the presence of pyridine.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the acetamide group can enhance its binding affinity and specificity. The prop-2-en-1-yl groups may also play a role in modulating its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure combines an acetylamino group and a quinazoline moiety, which suggests various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O4, with a molecular weight of approximately 464.53 g/mol. The intricate structure is believed to enhance its interaction with biological targets, making it a candidate for drug development.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits multiple biological activities:

The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets:

  • Kinase Inhibition : Several quinazoline derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR) .
  • Receptor Modulation : The compound may modulate receptor activity (e.g., PDGF receptors), which are critical in cellular signaling pathways related to growth and survival .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructureUnique Features
2-Acetylaminobenzoic AcidC9H9NO3Simpler structure; anti-inflammatory properties
Quinazoline DerivativesVariesBroad spectrum of biological activity; used in cancer therapy
N-(4-Hydroxyphenyl)acetamideC9H11NO2Less complex; used in analgesics

This table illustrates that while many compounds share structural similarities, the intricate combination of functional groups in this compound could provide enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating a series of quinazoline derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be similarly effective .
  • Inhibitory Effects on Inflammatory Pathways : Research on related quinazoline compounds showed their ability to inhibit TNF-alpha production in human cell lines, indicating potential for anti-inflammatory applications .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetamide

InChI

InChI=1S/C24H24N4O4/c1-4-6-19-21(12-11-20-23(19)24(31)28(13-5-2)15-25-20)32-14-22(30)27-18-9-7-17(8-10-18)26-16(3)29/h4-5,7-12,15H,1-2,6,13-14H2,3H3,(H,26,29)(H,27,30)

InChI Key

JPLCDKZCKIVJRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)N=CN(C3=O)CC=C)CC=C

Origin of Product

United States

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